methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-19-10(17)6-12-11(18)8-3-2-4-9(5-8)16-7-13-14-15-16/h2-5,7H,6H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZCQJMAYQATOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl N 3 1h Tetrazol 1 Yl Benzoyl Glycinate
Reactions Involving the Methyl Ester Group
The methyl ester functionality is a key site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-[3-(1H-tetrazol-1-yl)benzoyl]glycine, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible as it involves the use of a strong base like sodium hydroxide (B78521) (NaOH) to yield the carboxylate salt, which is then protonated in a separate acidic workup step. globalconference.infonih.gov Acid-catalyzed hydrolysis is an equilibrium process that requires an excess of water to drive the reaction to completion.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. chemistrysteps.com To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess as the solvent for the reaction. chemistrysteps.com This reaction is also an equilibrium process.
| Reaction | Reagents & Conditions | Product |
| Base-Mediated Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | N-[3-(1H-tetrazol-1-yl)benzoyl]glycine |
| Acid-Mediated Hydrolysis | H₂SO₄ or HCl in H₂O, Heat | N-[3-(1H-tetrazol-1-yl)benzoyl]glycine |
| Transesterification | R-OH (excess), Acid or Base catalyst (e.g., H₂SO₄ or NaOR), Heat | Alkyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate |
Amidation with Primary and Secondary Amines
The methyl ester can undergo aminolysis—reaction with a primary or secondary amine—to form the corresponding amide, N'-substituted N-[3-(1H-tetrazol-1-yl)benzoyl]glycinamide. This reaction typically requires heating and may be slow. nih.gov The direct amidation of esters is often less efficient than the reaction of amines with more reactive carboxylic acid derivatives like acyl chlorides. However, various catalytic systems have been developed to facilitate this transformation under milder conditions. nih.gov
| Amine Type | General Reactants & Conditions | Product Structure |
| Primary Amine | R-NH₂, Heat | N-[3-(1H-tetrazol-1-yl)benzoyl]glycinamide (substituted at N') |
| Secondary Amine | R₂NH, Heat | N-[3-(1H-tetrazol-1-yl)benzoyl]glycinamide (di-substituted at N') |
Reduction of the Ester Functionality
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. masterorganicchemistry.com The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. It is important to note that LiAlH₄ is a powerful and non-selective reducing agent that will also reduce the amide functionality to a secondary amine. masterorganicchemistry.com Therefore, the reaction of methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate with LiAlH₄ would be expected to yield 2-((3-(1H-tetrazol-1-yl)benzyl)amino)ethan-1-ol. Selective reduction of the ester in the presence of the amide is challenging and would require specialized reagents.
| Reagent | Conditions | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in dry ether or THF 2. Acidic workup (e.g., H₃O⁺) | 2-((3-(1H-tetrazol-1-yl)benzyl)amino)ethan-1-ol |
Reactivity of the Amide Bond in the Benzoylglycinate Moiety
The amide bond is significantly more stable and less reactive than the ester bond due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo cleavage and substitution reactions under specific conditions.
Amide Cleavage Reactions
Cleavage of the amide bond requires more forcing conditions than ester hydrolysis, typically involving prolonged heating with strong acid or base. nih.gov Acid-catalyzed hydrolysis of N-benzoyl amino acid derivatives can be facilitated by the formation of an intermediate oxazolonium salt. nih.gov This pathway involves intramolecular attack of the amide carbonyl oxygen onto the protonated ester carbonyl (or vice-versa), leading to cleavage. The stability and rate of formation of this intermediate can be influenced by substituents on the benzoyl ring. nih.gov
| Reaction | Reagents & Conditions | Products |
| Acid-Catalyzed Hydrolysis | Concentrated HCl or H₂SO₄, Prolonged Heating | 3-(1H-tetrazol-1-yl)benzoic acid + Glycine (B1666218) methyl ester |
| Base-Catalyzed Hydrolysis | Concentrated NaOH (aq), Prolonged Heating | 3-(1H-tetrazol-1-yl)benzoate + Glycinate (B8599266) |
N-Alkylation and Acylation at the Amide Nitrogen
The nitrogen atom of a secondary amide, such as that in the benzoylglycinate moiety, is generally not nucleophilic due to the resonance stabilization with the adjacent carbonyl group.
N-Alkylation: Direct alkylation of the amide nitrogen is difficult and typically requires a strong base to deprotonate the N-H proton, forming an amidate anion, which can then act as a nucleophile. monash.edu A common method involves using sodium hydride (NaH) followed by an alkylating agent like methyl iodide. monash.edu This method is broadly applied for the N-methylation of N-acyl amino acids. monash.edu Catalytic methods for the N-alkylation of amides using alcohols have also been developed. rsc.orgresearchgate.net
N-Acylation: The reaction of an amide with an acylating agent (e.g., an acyl chloride or anhydride) can lead to the formation of an imide. This reaction usually requires a base or a catalyst. semanticscholar.org For amides containing a nearby nucleophilic group, such as a pyridine (B92270) ring, N-acylation can be facilitated through internal catalysis, where the pyridine nitrogen forms an active acylammonium salt intermediate. semanticscholar.org While the subject molecule lacks such an internal catalyst, direct acylation under forcing conditions or with highly reactive acylating agents and a suitable catalyst is a potential, though challenging, transformation.
| Reaction | General Reagents & Conditions | Expected Product |
| N-Alkylation | 1. Strong Base (e.g., NaH) in THF/DMF 2. Alkylating Agent (e.g., CH₃I) | Methyl N-alkyl-N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate |
| N-Acylation | Acyl chloride (R-COCl), Base (e.g., pyridine or DIPEA) | Methyl N-acyl-N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate (an imide) |
Chemical Transformations of the 1H-Tetrazole Ring
The 1H-tetrazole ring is an aromatic heterocycle with a high nitrogen content, which imparts unique chemical properties. It is a bioisosteric analog of the carboxylic acid group, sharing similar acidity and planar structure, yet offering greater metabolic stability in many pharmaceutical applications. nih.govnih.govmdpi.com
The most significant chemical characteristic of the N-unsubstituted tetrazole ring is its acidity. The proton on the nitrogen atom (N-H) is acidic, with a pKa value comparable to that of carboxylic acids. mdpi.comru.nl In solution, 5-substituted 1H-tetrazoles exist as a mixture of 1H and 2H tautomers, with the 1H form generally being predominant. nih.govmdpi.com
The deprotonation of the tetrazole ring in this compound with a base results in the formation of a resonance-stabilized tetrazolate anion. This anion is a key intermediate in many of the ring's reactions, particularly N-alkylation. The negative charge is delocalized over the four nitrogen atoms, enhancing its stability. acs.org Reversible protonation and deprotonation can also influence the compound's physical properties and biological interactions. rsc.orgresearchgate.net
Table 1: Acidity of Representative Tetrazole Compounds
| Compound | pKa | Notes |
|---|---|---|
| 5-substituted 1H-tetrazoles | ~4.5 - 4.9 | Similar to acetic acid (pKa 4.76). mdpi.comru.nl |
| 1-phenyltetrazole | ~4.8 | pKa value can be influenced by substituents on the phenyl ring. researchgate.net |
The tetrazolate anion, formed upon deprotonation, is a potent nucleophile that can react with various electrophiles, such as alkyl halides or acyl chlorides. A significant challenge in these reactions is the lack of regioselectivity, as the attack can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted regioisomers. researchgate.net
The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, the counter-ion, and the steric properties of the substituents. researchgate.net For instance, alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide yields a mixture of the 1,5- and 2,5-disubstituted products. mdpi.com Similarly, N-acylation can occur, forming an N-acyltetrazole intermediate, which can be unstable and undergo further reactions. acs.org
Table 2: Representative N-Alkylation of a Tetrazole Ring
| Tetrazole Substrate | Alkylating Agent | Conditions | Products |
|---|---|---|---|
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ (base) | Mixture of 1,5- and 2,5-disubstituted regioisomers. mdpi.com |
The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction in tetrazole chemistry, often used for the synthesis of the ring itself from an azide (B81097) and a nitrile. nih.govresearchgate.netorganic-chemistry.org However, the term also applies to reactions of the tetrazole ring. N-acylated tetrazoles can undergo a specific type of Huisgen reaction involving rearrangement. Upon N-acylation, the resulting intermediate can become unstable, leading to the elimination of nitrogen gas (N₂) and a ring-opening event. This process generates a nitrilium intermediate which then cyclizes to form a stable 1,3,4-oxadiazole. acs.org This transformation provides a synthetic route from tetrazoles to other heterocyclic systems. acs.org
The tetrazole ring can participate in cycloaddition reactions, often initiated by thermal or photochemical activation. Under these conditions, the ring can undergo a retro-[3+2] cycloaddition, leading to ring-opening and the extrusion of molecular nitrogen. This process generates a highly reactive nitrile imine intermediate. This intermediate can then be trapped in situ by a dipolarophile, such as an alkene or alkyne, to form new heterocyclic rings like pyrazolines or pyrazoles. This reactivity makes tetrazoles useful precursors for the synthesis of other complex molecules. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Ring
The reactivity of the central benzoyl ring towards substitution reactions is governed by the electronic properties of its substituents: the 1H-tetrazol-1-yl group at position 3 and the N-glycinate amide group at position 1. Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, while nucleophilic aromatic substitution (SNAr) requires an electron-deficient ring and a good leaving group. chemistrysteps.commasterorganicchemistry.com
The 1H-tetrazol-1-yl group is generally considered to be electron-withdrawing and acts as a meta-directing group for electrophilic aromatic substitution. The amide group (-CONH-) is an activating, ortho-, para-directing group. The combined influence of these two groups will direct incoming electrophiles to the positions ortho and para to the amide group (positions 2 and 6) and meta to the tetrazole group (also position 6).
Nucleophilic aromatic substitution on the benzoyl ring of this molecule is generally unlikely, as it lacks a suitable leaving group (like a halide) and the strong activation by multiple electron-withdrawing groups typically required for this reaction. chemistrysteps.comlibretexts.org
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the adjacent ortho-position, forming an aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles. baranlab.orguwindsor.ca
In this compound, the amide functionality of the glycinate side chain is a potent DMG. wikipedia.org Treatment of the molecule with a strong base like n-butyllithium or sec-butyllithium (B1581126) would likely lead to selective deprotonation at the C2 position of the benzoyl ring, ortho to the amide group. The resulting lithiated species can then react with various electrophiles to introduce new substituents with high regiocontrol. This method circumvents the regioselectivity issues often encountered with classical electrophilic aromatic substitution. nih.gov
Table 3: Potential Electrophiles for Quenching in a DoM Reaction
| Electrophile | Introduced Functional Group |
|---|---|
| I₂ | -I (Iodo) |
| CO₂ | -COOH (Carboxylic acid) |
| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| R-X (Alkyl halide) | -R (Alkyl) |
| R₂C=O (Ketone/Aldehyde) | -C(OH)R₂ (Tertiary/Secondary alcohol) |
Functional Group Interconversions on the Benzoyl Ring
The benzoyl ring of this compound is subject to functional group interconversions typical of substituted aromatic systems. The reactivity and regioselectivity of these transformations are dictated by the electronic properties of the existing substituents: the 1H-tetrazol-1-yl group and the N-methylglycinate amide linkage, both positioned meta to each other.
Both the tetrazole ring and the amide's carbonyl group are electron-withdrawing, which deactivates the benzoyl ring towards electrophilic aromatic substitution. Consequently, harsher reaction conditions are generally required compared to electron-rich aromatic systems. The directing effect of both meta-positioned groups reinforces the regioselectivity, directing incoming electrophiles to the positions ortho and para to one group and meta to the other, primarily to the C5 position, which is meta to both existing substituents.
While specific experimental studies detailing the functionalization of the benzoyl ring on this compound are not extensively documented in publicly available literature, the chemical principles governing deactivated aromatic rings allow for predictable transformations. Key interconversions include the introduction of a nitro group and its subsequent reduction to an amine, providing a versatile synthetic handle for further derivatization.
Nitration
The introduction of a nitro (-NO₂) group onto the deactivated benzoyl ring can be achieved through electrophilic aromatic nitration. This typically requires strong nitrating agents and forcing conditions. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.
Given the directing effects of the existing substituents, the nitration is expected to yield primarily the 5-nitro derivative, methyl N-[5-nitro-3-(1H-tetrazol-1-yl)benzoyl]glycinate.
Table 1: Representative Conditions for Nitration of Deactivated Benzoic Acids Note: This data is based on general procedures for analogous deactivated aromatic compounds and serves as a reference.
| Reagent System | Temperature | Typical Reaction Time | Expected Product Regioisomer |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 100 °C | 1 - 6 hours | 5-nitro |
| Fuming HNO₃ / Conc. H₂SO₄ | 0 - 50 °C | 30 min - 2 hours | 5-nitro |
| KNO₃ / Conc. H₂SO₄ | 25 - 80 °C | 2 - 12 hours | 5-nitro |
Reduction of the Nitro Group
The resulting nitro-substituted compound serves as a valuable intermediate. The nitro group can be readily reduced to a primary amino (-NH₂) group, which is a key functional group for a wide range of further chemical modifications, such as diazotization or acylation.
The reduction of an aromatic nitro group in a molecule with multiple functional groups requires chemoselective reagents that will not affect the ester, amide, or tetrazole moieties. A variety of methods are available for this transformation, ranging from catalytic hydrogenation to the use of metal-based reducing agents in acidic or neutral media.
Commonly employed methods include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and efficient.
Metal/Acid Reduction: Classic methods such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. Tin(II) chloride (SnCl₂) in a polar solvent like ethanol (B145695) is another mild and efficient option.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be a safer and more convenient alternative to using hydrogen gas.
The successful reduction would yield methyl N-[5-amino-3-(1H-tetrazol-1-yl)benzoyl]glycinate, a versatile precursor for further synthesis.
Table 2: Common Reagents for Selective Reduction of Aromatic Nitro Groups Note: This data is based on general procedures for analogous aromatic nitro compounds and serves as a reference.
| Reagent System | Solvent(s) | Typical Conditions |
| H₂, Pd/C (5-10%) | Methanol (B129727), Ethanol, Ethyl Acetate | Room temp., 1-4 atm |
| SnCl₂·2H₂O | Ethanol | Reflux |
| Fe / NH₄Cl | Ethanol / Water | Reflux |
| Na₂S₂O₄ (Sodium dithionite) | Water / Dioxane | Room temp. to Reflux |
| Ammonium Formate, Pd/C | Methanol | Room temp. to Reflux |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR for Structural Connectivity and Proton Environments
A ¹H NMR spectrum of methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) would reveal the connectivity of the molecule.
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Connectivity |
| Tetrazole CH | ~9.0 - 9.5 | Singlet (s) | Proton on the tetrazole ring. |
| Benzoyl CH (aromatic) | ~7.5 - 8.5 | Multiplets (m) | Four protons on the benzene (B151609) ring. |
| Amide NH | ~8.0 - 9.0 | Triplet (t) or Broad Singlet | Proton of the amide group, coupled to the adjacent CH₂. |
| Glycinate (B8599266) CH₂ | ~4.0 - 4.5 | Doublet (d) | Methylene group of the glycine (B1666218) moiety, coupled to the NH proton. |
| Methyl Ester CH₃ | ~3.7 - 3.8 | Singlet (s) | Three protons of the methyl ester group. |
Note: This is a predictive table. Actual chemical shifts and multiplicities can vary based on the solvent and other experimental conditions.
Carbon-¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, carbonyl, aliphatic).
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (Amide) | ~165 - 170 |
| Carbonyl (Ester) | ~170 - 175 |
| Tetrazole CH | ~140 - 145 |
| Benzoyl C (substituted) | ~130 - 140 |
| Benzoyl CH (aromatic) | ~120 - 135 |
| Glycinate CH₂ | ~40 - 45 |
| Methyl Ester CH₃ | ~50 - 55 |
Note: This is a predictive table. Actual chemical shifts can vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming, for example, the coupling between the amide NH and the glycinate CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial to connect the different fragments of the molecule, for instance, showing a correlation from the glycinate CH₂ protons to the amide carbonyl carbon, and from the aromatic protons to the carbons in the benzoyl and tetrazole rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for polar molecules like the target compound. It would be expected to show a prominent signal for the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This would provide a direct measurement of the molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This exact mass can be used to determine the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula (C₁₁H₁₁N₅O₃).
Predicted HRMS Data:
| Ion | Calculated Exact Mass |
| [C₁₁H₁₁N₅O₃+H]⁺ | 262.0935 |
| [C₁₁H₁₁N₅O₃+Na]⁺ | 284.0754 |
The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure. Expected fragment ions would correspond to the loss of the methyl ester group, cleavage of the amide bond, and fragmentation of the tetrazole and benzoyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Based on the analysis of similar structures, the key vibrational frequencies for this compound would be anticipated as follows:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Ester) | 1750 - 1735 | Stretching |
| C=O (Amide I) | 1680 - 1630 | Stretching |
| N-H (Amide II) | 1570 - 1515 | Bending |
| C=N, C=C (Tetrazole & Aromatic) | 1600 - 1450 | Ring Stretching |
| C-O (Ester) | 1300 - 1000 | Stretching |
| Tetrazole Ring | 1100 - 900 | Ring Vibrations |
Note: This is a predictive table based on characteristic functional group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecular connectivity and stereochemistry.
While a specific crystal structure for this compound is not publicly available, analysis of a related compound, 3-(1H-Tetrazol-5-yl)benzoic acid, provides insight into the expected solid-state features of such molecules. nih.gov For instance, in the crystal lattice of 3-(1H-Tetrazol-5-yl)benzoic acid, molecules are linked by intermolecular hydrogen bonds, forming two-dimensional networks. nih.gov It is plausible that this compound would also exhibit significant hydrogen bonding in the solid state, likely involving the amide N-H group and the nitrogen atoms of the tetrazole ring.
A hypothetical crystallographic data table for a compound of this nature is presented below to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| β (°) | 105 |
| Volume (ų) | 1030 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.45 |
| R-factor | < 0.05 |
Note: This is a hypothetical data table for illustrative purposes.
The determination of the crystal structure would definitively confirm the substitution pattern on the benzoyl ring and the geometry of the glycinate side chain. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the non-covalent interactions that stabilize the solid-state structure.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of a molecule like this compound.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for a compound of this type might involve:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions for method development.
By analyzing a sample of this compound using such a method, one can obtain a chromatogram showing a major peak corresponding to the target compound and potentially minor peaks for any impurities. The retention time of the major peak would be a characteristic parameter for the compound under the specific chromatographic conditions. The peak area can be used to quantify the purity of the sample, often expressed as a percentage.
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While GC is generally used for volatile and thermally stable compounds, derivatization may sometimes be necessary for less volatile molecules. Given the structure of this compound, its volatility might be limited, and careful optimization of the GC conditions would be required to prevent thermal degradation.
If amenable to GC analysis, the mass spectrometer would provide information about the molecular weight of the compound and its fragmentation pattern upon electron ionization. This fragmentation pattern is a unique fingerprint that can be used for structural confirmation.
Expected key fragments in the mass spectrum of this compound might include:
| m/z | Fragment Ion |
| [M]+• | Molecular ion |
| [M - OCH₃]+ | Loss of the methoxy (B1213986) group |
| [M - COOCH₃]+ | Loss of the methyl ester group |
| [C₇H₅N₄O]+ | Fragment corresponding to the 3-(1H-tetrazol-1-yl)benzoyl moiety |
| [C₆H₅N₄]+ | Fragment corresponding to the phenyltetrazole moiety |
Note: This is a predictive table of potential mass fragments.
The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and purity assessment of the analyte.
Computational Chemistry and Theoretical Studies of Methyl N 3 1h Tetrazol 1 Yl Benzoyl Glycinate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of molecules from first principles.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. physchemres.orgnih.gov For methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's optimized geometry and electronic ground state. researchgate.netnih.gov
This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate various electronic properties that govern the molecule's reactivity. These properties include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and softness, which provide a quantitative measure of the molecule's stability and reactivity. nih.gov Studies on related N-benzoyl glycine (B1666218) and tetrazole structures have successfully used DFT to analyze their properties, providing a reliable methodological framework. researchgate.netresearchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. youtube.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more polarizable and more reactive. researchgate.netsapub.org For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the tetrazole and benzoyl rings, while the LUMO may be distributed over the carbonyl group and aromatic systems. The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack and understanding intramolecular charge transfer processes. irjweb.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.70 | Indicates chemical stability and reactivity |
| Chemical Potential (μ) | -4.50 | Describes the escaping tendency of electrons |
| Chemical Hardness (η) | 2.35 | Measures resistance to change in electron distribution |
| Global Softness (S) | 0.43 | Reciprocal of hardness, indicates polarizability |
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgyoutube.com The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. nih.gov
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carbonyl groups. researchgate.net
Blue regions correspond to areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amide N-H proton. nih.gov
Green regions represent areas of neutral potential.
The MEP map provides a clear, intuitive picture of the molecule's charge distribution, highlighting the polar regions and potential sites for intermolecular interactions, such as hydrogen bonding. researchgate.netwalisongo.ac.id
Conformational Analysis and Molecular Mechanics
While quantum mechanics provides detailed electronic information, molecular mechanics is better suited for exploring the vast conformational space of flexible molecules.
Energy Minimization and Conformational Landscapes
This compound possesses several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. researchgate.netacs.org This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface or conformational landscape. rsc.org
Energy minimization techniques are then applied to locate the stable, low-energy structures (local minima) on this landscape. The global minimum represents the most stable conformation of the molecule. For the title compound, key rotations would include the bond between the benzoyl ring and the carbonyl group, the amide C-N bond, and the bonds within the glycinate (B8599266) side chain. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules. acs.org
| Conformer | Dihedral Angle τ(Car-C=O-N-Cα) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | 175° | 0.00 | Extended, anti-periplanar conformation |
| 2 | -10° | 2.5 | Syn-periplanar conformation, higher energy due to steric clash |
| 3 | 85° | 1.8 | Gauche conformation |
| 4 | -95° | 1.9 | Gauche conformation |
Force Field Parameters for Glycinate and Tetrazole Systems
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations rely on force fields to describe the potential energy of a system as a function of its atomic coordinates. A force field is a set of equations and associated parameters designed to reproduce molecular geometry and energies. nih.gov Standard force fields like AMBER, CHARMM, and OPLS-AA have well-validated parameters for common biomolecules like amino acids and nucleic acids. uq.edu.au
However, for novel or less common chemical moieties, such as the 1H-tetrazol-1-yl group in the title compound, specific parameters may not be available. In such cases, new parameters must be developed. researchgate.net This process, known as parameterization, typically involves using high-level quantum chemical calculations to derive values for:
Bond stretching: Force constants and equilibrium bond lengths.
Angle bending: Force constants and equilibrium angles.
Torsional (dihedral) angles: Barrier heights and periodicities for rotation around bonds.
Non-bonded interactions: Atomic partial charges and van der Waals parameters (Lennard-Jones). nih.gov
Accurate parameterization of the tetrazole and glycinate portions of the molecule is essential for conducting reliable MM or MD simulations to study its conformational dynamics or interactions with other systems. researchgate.net
| Parameter Type | Description | Derivation Method |
|---|---|---|
| Partial Atomic Charges | Describes the electrostatic potential | Fitting to QM electrostatic potential (e.g., RESP, Merz-Kollman) |
| Bond Parameters (kb, req) | Defines bond stretching energy | QM geometry optimization and frequency calculations |
| Angle Parameters (kθ, θeq) | Defines angle bending energy | QM geometry optimization and frequency calculations |
| Dihedral Parameters (Vn, γ, n) | Defines torsional energy for bond rotation | Fitting to QM potential energy scans of dihedral angles |
| Van der Waals (ε, σ) | Describes short-range repulsive and long-range attractive forces | Often adapted from similar atom types or fitted to experimental data (e.g., liquid density) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly with Density Functional Theory (DFT), is a powerful tool for mapping out the intricate steps of a chemical reaction. For a molecule like this compound, this would involve a detailed investigation of its synthetic pathways.
Transition State Characterization for Synthetic Pathways
The synthesis of this compound likely involves the formation of the tetrazole ring and the amide bond. Computational chemists would model these reaction steps to identify the transition state structures. A transition state is a high-energy, transient configuration of atoms that must be passed through for reactants to become products.
Characterizing these transition states involves locating a first-order saddle point on the potential energy surface. This is typically achieved using optimization algorithms that search for a geometry where the energy is a maximum along one reaction coordinate and a minimum along all others. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking or forming.
Table 1: Hypothetical Transition State Properties for the Synthesis of this compound
| Reaction Step | Computational Method | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Tetrazole Formation | B3LYP/6-31G(d) | N-N: 1.35, C-N: 1.42 | -250 |
| Amide Bond Formation | M06-2X/6-311+G(d,p) | C-N: 1.85, C-O: 1.30 | -400 |
Note: The data in this table is hypothetical and serves as an example of what would be calculated in a computational study.
Energetics of Key Chemical Transformations
Once the reactants, products, and transition states are located and optimized, their energies can be calculated to determine the thermodynamics and kinetics of the reaction. Key energetic parameters include the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).
These calculations provide valuable insights into the feasibility and rate of a reaction. A lower activation energy implies a faster reaction, while the reaction energy indicates whether the process is exothermic (releases energy) or endothermic (requires energy). For the synthesis of this compound, computational studies would quantify these energy changes for each step.
Table 2: Hypothetical Energetic Profile for the Synthesis of this compound
| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Tetrazole Formation | 15.2 | -25.8 |
| Amide Bond Formation | 12.5 | -5.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics calculations provide information on static molecular structures and energies, molecular dynamics (MD) simulations offer a view of how a molecule behaves over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the observation of its conformational changes, flexibility, and interactions with its environment (e.g., a solvent).
These simulations can reveal important information about the molecule's preferred shapes (conformations) and how it might interact with biological targets. Key properties that can be analyzed from an MD trajectory include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Force Field | AMBER |
| Solvent | Water (TIP3P model) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
Note: The data in this table is hypothetical and represents typical parameters for such a simulation.
Methyl N 3 1h Tetrazol 1 Yl Benzoyl Glycinate As a Building Block in Complex Organic Synthesis
Scaffold for the Construction of Diverse Heterocyclic Systems
While direct examples of using methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate to build other heterocyclic systems are not prominent in the literature, its structure is inherently suited for such transformations. The tetrazole ring and the N-acylglycinate portion both offer reactive sites for cyclization and annulation reactions.
Tetrazoles are well-established precursors for a variety of nitrogen-containing heterocycles. researchgate.net For instance, (1H-Tetrazol-5-yl)-allenes have been utilized as building blocks for synthesizing tetrazolyl-substituted pyrroles and 4-methylenepyrrolidines through [3+2] cycloaddition reactions. researchgate.net The N-acylglycinate moiety in the title compound contains functionalities (amide, ester) that can participate in condensation or cyclization reactions to form new rings, such as oxazolones, hydantoins, or piperazine (B1678402) derivatives, under appropriate conditions. The combination of these reactive components within one molecule suggests its potential as a scaffold for creating novel, complex heterocyclic frameworks.
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Precursor Moiety | Reagent/Condition | Potential Heterocycle |
| N-Acylglycinate | Dehydrating Agent | Oxazolone (B7731731) |
| N-Acylglycinate | Base, Isocyanate | Hydantoin |
| Tetrazole Ring | Thermal/Photolytic | Nitrilimine (intermediate) |
| Benzoyl Glycinate (B8599266) | Reduction, Cyclization | Dihydroquinoxalinone analog |
Application in Multicomponent Reactions beyond its Initial Synthesis
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity. nih.gov Although the synthesis of tetrazoles often involves MCRs, such as the Ugi-tetrazole reaction, the subsequent use of a functionalized tetrazole like this compound in other MCRs is a key strategy for creating diverse molecular libraries. beilstein-journals.orgbeilstein-journals.org
The ester and amide functionalities within the molecule present opportunities for it to act as a component in various MCRs. For instance, the N-H bond of the amide could potentially react as an amine component in certain MCRs after a deacylation or rearrangement step. More directly, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used in classic MCRs like the Ugi or Passerini reactions to attach further diversity elements. This strategy of using pre-formed, functionalized building blocks in subsequent MCRs is a cornerstone of modern drug discovery and chemical biology. beilstein-journals.orgbeilstein-journals.org
Precursor for Advanced Amino Acid and Peptide Mimetic Structures
The structure of this compound, containing a glycine (B1666218) methyl ester core, makes it a logical starting point for the synthesis of non-natural amino acids and peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. mdpi.com
The benzoyl-tetrazole portion can be considered a bulky, non-natural side chain attached to the glycine backbone. This side chain can influence the conformational preferences of the amino acid unit and engage in specific interactions with biological targets. Further modifications could involve:
Hydrolysis of the methyl ester to yield the free amino acid, which can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. nih.gov
N-methylation of the amide nitrogen , a common strategy to improve the pharmacokinetic properties of peptides. mdpi.commdpi.com
Transformation of the tetrazole ring to introduce further diversity or modulate the electronic properties of the side chain.
The resulting structures would be advanced amino acid building blocks, valuable for creating novel peptide-based therapeutics or chemical probes.
Utility as a Carboxylic Acid Surrogate in Chemical Transformations
The 1H-tetrazole ring is widely recognized in medicinal chemistry as a bioisostere, or a surrogate, for the carboxylic acid group. beilstein-journals.orgresearchgate.net This is due to its similar acidity (pKa of 1H-tetrazole is comparable to that of a carboxylic acid), planar geometry, and ability to participate in similar hydrogen bonding interactions. beilstein-journals.org
In this compound, the tetrazole is attached to the benzoyl ring. While the primary role here is as a substituent, the underlying principle of bioisosterism is crucial. If the target application required the modulation of properties associated with a carboxylic acid at that position (e.g., in a ligand-receptor interaction), the tetrazole serves this purpose effectively. Furthermore, N-acylpyrazoles have been demonstrated as effective carboxylic acid surrogates that can undergo α-functionalization via enolate formation under mild basic conditions, with the pyrazole (B372694) group being easily replaced by various nucleophiles. dntb.gov.ua This suggests that the N-acyl portion of the title compound could potentially undergo similar transformations, using the glycinate moiety as a handle for further derivatization.
Table 2: Comparison of Carboxylic Acid and 1H-Tetrazole Properties
| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |
| Acidity (pKa) | ~4-5 | ~4.5-5 |
| Geometry | Planar | Planar |
| H-Bond Donors | 1 (OH) | 1 (NH) |
| H-Bond Acceptors | 2 (C=O, OH) | 4 (Nitrogen atoms) |
| Lipophilicity | Lower | Higher |
Role in Ligand Design for Coordination Chemistry
Tetrazole-containing molecules are highly versatile ligands in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The deprotonated tetrazolate anion can coordinate to metal ions through any of its four nitrogen atoms, allowing for a wide variety of binding modes and the formation of diverse and stable network structures.
This compound possesses multiple potential coordination sites:
The four nitrogen atoms of the tetrazole ring.
The oxygen atom of the benzoyl carbonyl group.
The oxygen atoms of the methyl ester group.
The nitrogen atom of the amide linkage.
This combination of hard (oxygen) and borderline (nitrogen) donor atoms makes it a potentially multidentate ligand. The specific coordination mode would depend on the metal ion, solvent, and reaction conditions. For instance, the tetrazole and a carbonyl oxygen could act as a chelating pair, or the tetrazole could bridge multiple metal centers to form coordination polymers. The presence of the flexible glycinate tail adds another layer of complexity and potential for designing intricate, functional coordination complexes.
Emerging Research Directions and Future Perspectives in the Chemistry of Tetrazolyl Glycinates
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate can be strategically approached through the formation of its two key structural components: the tetrazole ring and the amide bond. Recent advancements in synthetic organic chemistry offer a plethora of opportunities to develop novel and sustainable routes to this target molecule.
A plausible and efficient synthetic pathway commences with the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid. This can be achieved from 3-cyanobenzoic acid via a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov Following the formation of the tetrazole-containing benzoic acid, the subsequent crucial step is the amide bond formation with methyl glycinate (B8599266).
Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which can generate significant chemical waste. ucl.ac.uk In a move towards more sustainable practices, several greener alternatives have been developed. These include:
Catalytic Amidation: The use of catalysts, such as those based on boron, can facilitate the direct condensation of carboxylic acids and amines, minimizing the need for activating agents.
Enzymatic Synthesis: Biocatalysis, employing enzymes like Candida antarctica lipase (B570770) B (CALB), offers a highly selective and environmentally benign method for amide bond formation in green solvents. rsc.orgnih.gov
Solvent-Free and Water-Based Methods: Conducting reactions in water or under solvent-free conditions represents a significant step towards greener synthesis, reducing the reliance on volatile organic compounds. chemrxiv.org
Table 1: Comparison of Sustainable Amide Bond Formation Methods
| Method | Key Features | Advantages | Potential Challenges for this compound Synthesis |
| Boric Acid Catalysis | Utilizes a simple and inexpensive catalyst. | Low toxicity, high atom economy, often mild reaction conditions. | Substrate scope and compatibility with the tetrazole moiety need to be optimized. |
| Enzymatic (Lipase) | Highly selective, operates under mild conditions in aqueous or green solvents. | Excellent chemo- and regioselectivity, biodegradable catalyst. | Enzyme stability and activity with non-natural substrates, potential for slower reaction rates. |
| Direct Thermal/Aqueous | Reactions are driven by heat in water, minimizing reagents. | No catalyst or coupling agents needed, environmentally friendly solvent. | High temperatures may be required, potentially leading to side reactions or degradation of the tetrazole ring. |
Exploration of Unconventional Reactivity Profiles
The chemical structure of this compound features several reactive sites, including the tetrazole ring, the amide linkage, the ester group, and the aromatic core. While the individual reactivity of these functional groups is well-documented, their interplay within this specific molecular framework could lead to unconventional reactivity profiles.
The tetrazole ring, being an aromatic heterocycle with a high nitrogen content, can participate in various transformations. It is known to undergo thermal or photochemical decomposition to generate highly reactive nitrilimines, which can then be trapped in [3+2] cycloaddition reactions to form other heterocyclic systems. The N-benzoyl glycine (B1666218) moiety can be subject to reactions at the α-carbon, potentially through radical pathways or enolate chemistry, allowing for further functionalization. researchgate.net The amide bond itself, while generally stable, can be cleaved under specific hydrolytic or enzymatic conditions. Furthermore, the aromatic ring could be a substrate for electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions, allowing for the introduction of additional substituents to tailor the molecule's properties.
Advanced Material Science Applications (excluding biological)
The unique properties of the tetrazole moiety, such as its high nitrogen content, thermal stability, and ability to coordinate with metal ions, make it a valuable component in the design of advanced materials. guidechem.comlifechemicals.comresearchgate.netnih.gov Consequently, this compound could serve as a versatile building block for various non-biological material science applications.
Potential applications include:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, enabling the construction of porous MOFs. lifechemicals.com These materials have potential applications in gas storage and separation.
Polymers: Incorporation of the tetrazolyl glycinate structure into polymer backbones could lead to materials with enhanced thermal stability and specific coordination properties.
Table 2: Potential Material Science Applications
| Application Area | Relevant Property of the Tetrazole Moiety | Potential Role of this compound |
| Energetic Materials | High nitrogen content, high enthalpy of formation. | As a precursor or component in the synthesis of more complex energetic compounds. |
| Metal-Organic Frameworks (MOFs) | Coordination ability of nitrogen atoms. | As a ligand to create novel MOFs with tailored pore sizes and functionalities. |
| Specialty Polymers | Thermal stability, coordinative properties. | As a monomer for the synthesis of polymers with enhanced thermal and chemical resistance. |
Development of Advanced Analytical Methods for Detection and Quantification
The accurate detection and quantification of this compound are crucial for monitoring its synthesis, assessing its purity, and studying its potential applications. A suite of advanced analytical techniques can be employed for its comprehensive characterization.
Structural verification would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure and confirming the connectivity of the atoms. nih.govresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the C=O of the amide and ester, and the N-H and C=N bonds of the tetrazole ring. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of the compound. nih.gov
For quantification and purity assessment, High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, coupled with a UV detector, would be the method of choice. Developing a robust HPLC method would involve optimizing the mobile phase composition, column type, and flow rate to achieve good separation from any starting materials or byproducts.
Integration with Automated Synthesis and Flow Chemistry Platforms
The increasing demand for rapid synthesis and screening of novel compounds has driven the development of automated synthesis and flow chemistry platforms. researchgate.netresearchgate.netnih.govyoutube.com The synthesis of this compound is amenable to adaptation to these modern technologies.
Flow Chemistry: Both the formation of the tetrazole ring from a nitrile and the amide bond formation can be performed under continuous flow conditions. nih.govresearchgate.netcore.ac.ukmit.eduthieme-connect.de Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety (especially when dealing with azides), improved heat and mass transfer, and the potential for straightforward scalability.
Automated Synthesis: The individual synthetic steps, including reaction setup, workup, and purification, can be integrated into an automated synthesis platform. researchgate.netresearchgate.netnih.gov This would enable the rapid synthesis of a library of analogous compounds by systematically varying the benzoic acid and amino acid ester components, facilitating structure-activity relationship studies for material science applications.
Table 3: Advantages of Flow Chemistry and Automated Synthesis
| Technology | Key Advantages for the Synthesis of this compound |
| Flow Chemistry | - Enhanced safety when using sodium azide for tetrazole formation. - Precise control over reaction parameters (temperature, pressure, residence time). - Improved reaction efficiency and yield. - Facile scalability. |
| Automated Synthesis | - High-throughput synthesis of analogues for screening. - Increased reproducibility. - Reduced manual labor and potential for human error. - Integration of synthesis, purification, and analysis. |
Q & A
Basic Question: What are the key synthetic routes for methyl N-[3-(1H-tetrazol-1-yl)benzoyl]glycinate, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling 3-(1H-tetrazol-1-yl)benzoic acid with glycine methyl ester via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios of reactants, and temperature control (25–60°C) to minimize side reactions like tetrazole ring decomposition. Yield improvements (≥70%) are achievable by monitoring pH (6–7) to stabilize intermediates .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the tetrazole proton (δ 8.5–9.5 ppm) and methyl ester resonance (δ 3.6–3.8 ppm).
- FT-IR : Identify the amide carbonyl (1650–1680 cm⁻¹) and tetrazole C=N (1550–1600 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion verification (e.g., [M+H]+ at m/z ~290). Calibrate against certified reference standards .
Advanced Question: How can computational modeling predict the reactivity of the tetrazole moiety in this compound under acidic conditions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model protonation states of the tetrazole ring. Calculate Fukui indices to identify nucleophilic/electrophilic sites and simulate reaction pathways for ring-opening or dimerization. Validate predictions experimentally via pH-dependent stability studies (e.g., 1–14 pH range) with LC-MS monitoring .
Advanced Question: What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using:
- Dose-response curves (IC50 calculations with ≥3 replicates).
- Negative controls (e.g., unmodified glycine esters).
- Orthogonal assays (e.g., SPR binding vs. cellular viability). Perform meta-analyses of published data to identify confounding variables (e.g., temperature, incubation time) .
Basic Question: How should researchers design stability studies for this compound in aqueous solutions?
Methodological Answer:
Use accelerated stability testing under ICH guidelines:
- Forced degradation : Expose to UV light (254 nm), 40–80°C, and varied pH (1–13) for 24–72 hours.
- Analytical endpoints : Quantify degradation products via HPLC-UV/ELSD. Key degradation pathways include ester hydrolysis (pH-dependent) and tetrazole ring oxidation. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .
Advanced Question: What factorial design approaches optimize the catalytic asymmetric synthesis of this compound?
Methodological Answer:
Apply a Box-Behnken design to screen variables:
- Factors : Catalyst loading (5–15 mol%), temperature (0–25°C), solvent (toluene vs. dichloromethane).
- Responses : Enantiomeric excess (HPLC chiral column) and yield.
- Analysis : ANOVA to identify significant interactions (e.g., catalyst-solvent synergy). Optimize for >90% ee and ≥80% yield via response surface methodology .
Basic Question: What are the critical considerations for scaling up this compound synthesis from lab to pilot plant?
Methodological Answer:
- Heat transfer : Ensure efficient cooling during exothermic amidation (jacketed reactors).
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures).
- Safety : Monitor tetrazole thermal stability (DSC/TGA analysis) to avoid decomposition above 150°C. Validate scalability using QbD principles and PAT tools (e.g., in-line FTIR) .
Advanced Question: How do steric and electronic effects of substituents on the benzoyl group influence the biological target affinity of this compound analogs?
Methodological Answer:
Perform SAR studies using:
- Electron-withdrawing groups (e.g., -NO2 at para): Increase binding to hydrophobic pockets (docking simulations with AutoDock Vina).
- Steric maps : CoMFA/CoMSIA models correlate substituent bulk (e.g., -CF3 vs. -OCH3) with IC50 values. Validate with SPR binding assays (KD measurements) .
Basic Question: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : -20°C under inert gas (argon) in amber vials.
- Handling : Use anhydrous solvents (certified <50 ppm H2O) and gloveboxes for moisture-sensitive steps.
- Stability monitoring : Monthly HPLC-UV checks for ester hydrolysis (retention time shifts) .
Advanced Question: How can machine learning models predict novel applications of this compound in material science?
Methodological Answer:
Train random forest models on datasets of tetrazole-containing polymers (e.g., Tg, conductivity). Input descriptors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
